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molecular formula C11H17ClO2 B8351535 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane

2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane

Cat. No. B8351535
M. Wt: 216.70 g/mol
InChI Key: KTMCDKJJPANSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036856

Procedure details

By following the procedure of A. I. Rachlin, et al., cited above, 6-chloro-2-hexyn-1-ol is prepared by condensing propargyl alcohol tetrahydropyran-2-yl ether and the dihaloalkane of formula VIII, 1-bromo-3-chloropropane, to give 1-[(tetrahydropyran-2-yl)oxy]-6-chloro-2-hexyne, which is then converted to the desired compound followed by hydrolysis in the presence of sulfuric acid. The 6-chloro-2-hexyn-1-ol (280 g) is dissolved in ethanol (2.8 l) then water (560 ml) and potassium cyanide (290 g) is added and the mixture stirred and refluxed for 20 hr. Potassium hydroxide (768 g) and water (500 ml) are added and the stirred mixture kept at reflux for an additional 20 hr. Methanol is evaporated and the water phase is acidified with concentrated HCl and extracted with ether for 2 days in a continuous liquid-liquid extractor. The ether extract is dried (Na2SO4) and concentrated to give the title compound, nmr (CDCl3) δ4.22 (m, 2H), 7.41 (broad, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
2.8 L
Type
reactant
Reaction Step Two
Quantity
768 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
290 g
Type
reactant
Reaction Step Four
Name
Quantity
560 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[O:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[O:12]CC#CCCCCl.[C-]#N.[K+].[OH-].[K+].[CH2:25]([OH:27])[CH3:26]>O>[OH:27][CH2:25][C:26]#[C:11][CH2:10][CH2:9][CH2:8][C:7]([OH:12])=[O:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
280 g
Type
reactant
Smiles
O1C(CCCC1)OCC#CCCCCl
Name
Quantity
2.8 L
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
768 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
290 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
560 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 20 hr
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Methanol is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether for 2 days in a continuous liquid-liquid extractor
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC#CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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